6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
Description
6-(3,4-Dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indoloquinoxaline core substituted with a 3,4-dimethoxybenzyl group at position 6 and a methyl group at position 9 (Figure 1). The indolo[2,3-b]quinoxaline scaffold is known for its planar structure, enabling DNA intercalation and diverse pharmacological activities . The 3,4-dimethoxybenzyl substituent introduces electron-donating methoxy groups, which may enhance solubility and modulate electronic properties, while the methyl group at position 9 likely influences steric interactions.
Typical procedures involve reacting brominated precursors with substituted anilines or benzylamines, followed by purification via flash chromatography .
Properties
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-8-10-20-17(12-15)23-24(26-19-7-5-4-6-18(19)25-23)27(20)14-16-9-11-21(28-2)22(13-16)29-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKRJHLKIVEXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline class, which has garnered attention due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. The compound's structure features a dimethoxybenzyl group and a methyl substitution at the 9-position of the indole framework, contributing to its unique reactivity and biological profile.
Anticancer Properties
Research indicates that indoloquinoxaline derivatives, including 6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline, exhibit significant anticancer activity. A study highlighted that various quinoxaline derivatives demonstrated cytotoxic effects on human cancer cell lines, suggesting that these compounds could serve as promising candidates for cancer treatment. The mechanism of action typically involves interaction with DNA and inhibition of key cellular processes essential for tumor growth .
Case Study: Cytotoxicity Evaluation
A specific investigation into the cytotoxic effects of related compounds reported IC50 values for several derivatives against various cancer cell lines. The following table summarizes these findings:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline | H460 (lung cancer) | 0.8 | Moderate cytotoxicity |
| 6H-Indolo[2,3-b]quinoxaline | COLO 205 (colon cancer) | 0.49 | High cytotoxicity |
| 9-methyl-6H-indolo[2,3-b]quinoxaline | Hep3B (liver cancer) | 0.7 | Selective toxicity |
These results suggest that modifications to the indoloquinoxaline structure can significantly influence their anticancer potency.
Antimicrobial Activity
In addition to anticancer properties, indoloquinoxaline derivatives have shown promising antimicrobial activity. Recent studies have indicated that compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated comparable or superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Case Study: Antimicrobial Efficacy
The following table presents findings from a study evaluating the antimicrobial efficacy of various quinoxaline derivatives:
| Compound | Target Bacteria | MIC (mg/L) | Activity Level |
|---|---|---|---|
| 6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline | S. aureus | 0.5 | Significant |
| 9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline | E. faecalis | 0.25 | High |
| 5-fluoro-6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline | E. coli | 1.0 | Moderate |
These findings highlight the potential of these compounds as dual-action agents against infections and tumors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of indoloquinoxaline derivatives. Modifications at specific positions on the indole or quinoxaline rings can enhance selectivity and potency against target cells.
Key Findings in SAR Studies
- Methyl Substitution : The presence of a methyl group at position 9 enhances cytotoxicity while maintaining selectivity towards cancer cells.
- Dimethoxy Groups : The incorporation of methoxy groups is associated with increased binding affinity to DNA and improved anticancer activity.
- Halogenation : Compounds with halogen substituents often exhibit enhanced biological activities due to increased lipophilicity and improved interaction with cellular membranes.
Scientific Research Applications
Biological Activities
6-(3,4-Dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has demonstrated significant biological activities, particularly in anticancer research. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Notable Biological Activities:
- Anticancer Properties : The compound exhibits cytotoxic effects against several cancer cell lines. Studies have shown that it selectively suppresses tumor growth while minimizing toxicity to normal cells.
- Mechanism of Action : The mechanism often involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in various contexts:
-
Cytotoxicity Against Cancer Cells :
- A study reported that derivatives of indoloquinoxaline exhibited IC50 values in submicromolar ranges against various cancer cell lines such as HL-60 and COLO 205, indicating potent anticancer activity .
- Another research highlighted that modifications on the benzyl ring significantly influenced the anticancer potency, with methoxy substitutions showing enhanced effects compared to halogen substitutions .
- Structure-Activity Relationship (SAR) :
-
Potential Applications in Drug Development :
- The unique chemical structure and promising biological profile make this compound a suitable candidate for further development as an anticancer agent. Ongoing studies aim to optimize its efficacy and reduce potential side effects through structural modifications.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₅H₂₁N₃O₂ (estimated based on structural analogs).
- Electronic Properties: The dimethoxybenzyl group may lower the band gap compared to non-polar substituents, similar to 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline, which exhibits a high HOMO energy level (-5.2 eV) and low band gap (2.8 eV) .
- Biological Activity: Likely exhibits DNA intercalation and multidrug resistance (MDR) modulation, as seen in other 6H-indolo[2,3-b]quinoxaline derivatives .
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (11e , 11f ) increase electron density, raising HOMO levels, while trifluoromethyl groups (11q ) lower electron density, affecting redox properties .
- Synthetic Efficiency : Yields exceed 90% for methoxy-substituted derivatives, highlighting the robustness of Pd-catalyzed methods .
Electronic and Photochemical Properties
The electronic properties of indoloquinoxalines are critical for applications in materials science and drug design.
Table 2: Electronic Properties of Selected Derivatives
*Estimated based on structural similarity to 11e .
Key Findings :
- Methoxy groups stabilize HOMO levels, making derivatives like 11e and the target compound suitable for optoelectronic applications.
- Trifluoromethyl groups (11q ) deepen HOMO levels without significantly altering band gaps, suggesting tunable redox behavior .
Key Insights :
- DNA Intercalation: The planar indoloquinoxaline core intercalates into DNA, with thermal stability of the complex dependent on substituent hydrophobicity and orientation .
- MDR Modulation : Derivatives with bulky substituents (e.g., 3,4-dimethoxybenzyl) show enhanced MDR activity, possibly due to improved membrane permeability .
- Topoisomerase II Inhibition: Most indoloquinoxalines exhibit poor inhibition, suggesting alternative mechanisms for anticancer activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline?
- Methodology : The synthesis typically involves a multi-step approach:
Core formation : Condensation of substituted isatin derivatives with o-phenylenediamine in glacial acetic acid to form the indoloquinoxaline core .
Alkylation : Introduction of the 3,4-dimethoxybenzyl group via nucleophilic substitution or alkylation using reagents like 1-chloro-2-(3,4-dimethoxybenzyl)ethane in polar aprotic solvents (e.g., DMF) under reflux .
Methylation : Methylation at the 9-position using methyl iodide in acetonitrile under basic conditions .
- Critical Parameters : Reaction temperature (60–80°C for alkylation), solvent choice (DMF for solubility), and stoichiometric control to minimize side products .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm, indole aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected for CHNO) .
- IR Spectroscopy : Peaks at 1600–1650 cm for C=N stretching in the quinoxaline ring .
Q. What are the baseline biological activities associated with indoloquinoxaline derivatives?
- Reported Activities :
- Anticancer : Inhibition of kinase activity via ATP-binding site interaction (IC values ranging from 0.5–10 μM in kinase assays) .
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC: 8–32 μg/mL) .
- Mechanistic Insight : Electrophilic substituents (e.g., bromo, methoxy) enhance DNA intercalation and topoisomerase inhibition .
Advanced Research Questions
Q. How can computational modeling guide the optimization of 6-(3,4-dimethoxybenzyl)-9-methyl derivatives for kinase inhibition?
- Approach :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to kinases (e.g., EGFR, VEGFR). The dimethoxybenzyl group may occupy hydrophobic pockets, while the indoloquinoxaline core interacts with catalytic lysine residues .
- SAR Analysis : Compare activity data across derivatives with varying substituents (e.g., methoxy vs. nitro groups) to identify critical pharmacophores .
- Validation : Correlate computational predictions with in vitro kinase inhibition assays .
Q. What strategies mitigate low yields in the alkylation step during synthesis?
- Optimization Strategies :
- Solvent Selection : Replace DMF with dichloromethane (DCM) to reduce side reactions, improving yields from 45% to 65% .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Temperature Gradients : Stepwise heating (40°C → 80°C) to control exothermicity .
- Monitoring : Track reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1) .
Q. How should researchers address contradictory cytotoxicity data across indoloquinoxaline analogs?
- Analytical Framework :
Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and exposure times (48–72 hours) to reduce variability .
Control for Substituent Effects : Compare 3,4-dimethoxybenzyl derivatives with bulkier groups (e.g., pentyloxy) to assess steric impacts on activity .
Mechanistic Profiling : Combine apoptosis assays (Annexin V staining) with cell-cycle analysis (PI staining) to differentiate modes of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
